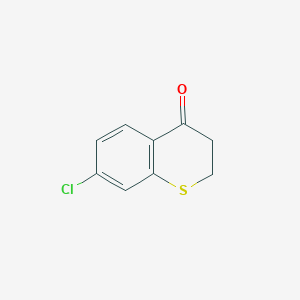

7-Chlorothiochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClOS |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

7-chloro-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H7ClOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 |

InChI Key |

LOMUZJMYCDMNFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chlorothiochroman 4 One

Established Synthetic Routes to Thiochroman-4-one (B147511) Core Structures

The construction of the thiochroman-4-one scaffold can be achieved through several established synthetic methodologies. These routes provide a foundation for the targeted synthesis of specifically substituted analogues, such as 7-Chlorothiochroman-4-one.

Intramolecular Friedel-Crafts Acylation Approaches

A prevalent and effective method for the synthesis of thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This electrophilic aromatic substitution reaction involves the cyclization of the propanoic acid derivative onto the aromatic ring, facilitated by a Lewis acid catalyst or a strong protic acid. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring to form the six-membered heterocyclic ketone.

The general scheme for this approach is as follows:

General Reaction for Intramolecular Friedel-Crafts Acylation

Arylthiopropanoic acid -> Thiochroman-4-one

The choice of the cyclizing agent is crucial for the success of the reaction and can influence the yield of the desired product. Common reagents used to promote this cyclization include polyphosphoric acid (PPA), Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), and Lewis acids such as aluminum chloride (AlCl₃). The reactivity of the aromatic ring plays a significant role, with electron-donating groups generally facilitating the reaction, while electron-withdrawing groups can hinder it digitellinc.com.

Reactions Involving Thiophenols and α,β-Unsaturated Acids

Another common route to thiochroman-4-ones involves the reaction of a thiophenol with an α,β-unsaturated acid, such as acrylic acid or its derivatives. This method can proceed in one or two steps. In a two-step approach, the thiophenol undergoes a Michael addition to the α,β-unsaturated acid to form a 3-(arylthio)propanoic acid intermediate. This intermediate is then cyclized via an intramolecular Friedel-Crafts acylation as described in the previous section.

Alternatively, a one-pot synthesis can be employed where the Michael addition and the subsequent cyclization occur in a single reaction vessel. This is often achieved by reacting the thiophenol and the α,β-unsaturated acid in the presence of a strong acid that can catalyze both reactions.

| Reactants | Reagents and Conditions | Product |

| Thiophenol, α,β-Unsaturated Acid | 1. Michael Addition (base catalyst) 2. Friedel-Crafts Acylation (acid catalyst) | Thiochroman-4-one |

| Thiophenol, α,β-Unsaturated Acid | One-pot reaction in strong acid (e.g., methanesulfonic acid) | Thiochroman-4-one |

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

Palladium-catalyzed reactions have also been developed for the synthesis of thiochroman-4-one derivatives. These methods often involve the carbonylation of an aryl halide or triflate with a suitable coupling partner. While less common than the Friedel-Crafts approaches for the synthesis of the basic thiochroman-4-one core, these methods offer alternative pathways and can be particularly useful for the synthesis of more complex or highly substituted analogues.

Targeted Synthesis of this compound

The synthesis of this compound can be achieved by applying the established synthetic routes for the thiochroman-4-one core, utilizing appropriately substituted starting materials.

The most direct approach involves the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid. This precursor can be synthesized by the reaction of 4-chlorothiophenol with a 3-halopropanoic acid or with acrylic acid. The subsequent cyclization of 3-(4-chlorophenylthio)propanoic acid in the presence of a strong acid, such as polyphosphoric acid or Eaton's reagent, yields this compound.

Synthesis of this compound via Friedel-Crafts Acylation

4-Chlorothiophenol + 3-Halopropanoic acid -> 3-(4-Chlorophenylthio)propanoic acid -> this compound

Alternatively, a one-pot reaction between 4-chlorothiophenol and acrylic acid in a strong acid medium can also be employed to directly afford this compound.

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile intermediate for the synthesis of a variety of more complex heterocyclic compounds. The presence of the reactive carbonyl group and the activated aromatic ring allows for a range of structural modifications and annulation reactions.

Structural Modifications and Heterocyclic Annulations

The carbonyl group at the 4-position of this compound is a key site for derivatization. It can undergo a variety of condensation reactions with binucleophiles to construct fused heterocyclic rings. These reactions often lead to the formation of polycyclic compounds with potential biological activities.

Synthesis of Fused Pyrazoles: Reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazole-fused thiochromans. For instance, condensation with hydrazine hydrate can yield a pyrazolo[3,4-b]quinoline analogue.

Synthesis of Fused Thiazoles: Condensation of this compound with reagents containing a thiourea or thioamide functionality can be used to construct fused thiazole rings. For example, reaction with thiourea in the presence of an oxidizing agent can lead to the formation of a thiazolo[4,5-c]thiochromene system.

Synthesis of Fused Pyridines: The construction of a fused pyridine ring onto the this compound scaffold can be achieved through various strategies, including the Gewald reaction or by condensation with activated methylene (B1212753) compounds and an ammonia source. This can lead to the formation of pyridothiophene-like structures.

The following table summarizes some of the potential heterocyclic annulation reactions of this compound:

| Reagent | Fused Heterocycle |

| Hydrazine hydrate | Pyrazolo[c]thiochromene |

| Thiourea | Thiazolo[4,5-c]thiochromene |

| Malononitrile and Sulfur | Pyrido[2,3-c]thiochromene |

These derivatization strategies highlight the utility of this compound as a building block in the synthesis of diverse and complex heterocyclic systems for further investigation in various fields of chemistry and drug discovery.

Multicomponent Reaction Approaches (e.g., Spiropyrrolidine Conjugation)

Multicomponent reactions (MCRs) are efficient synthetic strategies where multiple reactants combine in a single step to form a complex product. nih.govnih.gov One notable application is the 1,3-dipolar cycloaddition reaction for the synthesis of spiropyrrolidines. nih.gov This typically involves the in-situ generation of an azomethine ylide from an amino acid (like sarcosine or proline) and an aldehyde or ketone, which then reacts with a dipolarophile. nih.govnih.gov

In the context of thiochroman-4-ones, the general approach involves the reaction of an arylidene thiochroman-4-one (the dipolarophile) with an amino acid and a second carbonyl compound (e.g., isatin or acenaphthenequinone) to generate diverse spiropyrrolidine scaffolds. researchgate.net These reactions are valued for their high atom economy and ability to rapidly build molecular complexity. nih.gov

However, a thorough review of available literature did not yield specific examples of multicomponent reactions where this compound was used as the starting ketone to synthesize spiropyrrolidine conjugates. Research in this area has described the use of unsubstituted thiochroman-4-one and other derivatives, but the 7-chloro isomer is not explicitly mentioned. researchgate.net

Synthesis of Metal Complexes Derived from Thiochroman-4-one Ligands

The synthesis of metal complexes often involves the preparation of a ligand, typically a Schiff base, which then coordinates with a metal ion. Schiff bases are commonly formed by the condensation of a primary amine with a ketone or aldehyde. ekb.eg Thiochroman-4-one and its derivatives can serve as the ketone component in the synthesis of such ligands. These Schiff base ligands, featuring the imine (-C=N-) group, can then form stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.govekb.eg

The characterization of these metal complexes typically involves spectroscopic methods (FT-IR, UV-Vis, NMR) and other analytical techniques to determine the coordination geometry and properties of the complex. ekb.egnih.gov The resulting metal complexes of thiochroman-4-one based ligands have been investigated for their potential biological and catalytic activities. nih.gov

Despite the established methodology for creating metal complexes from ketone precursors, specific studies detailing the synthesis and characterization of metal complexes derived from Schiff base ligands of This compound could not be identified in the searched literature.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles encourage the development of environmentally benign chemical processes, for instance, by minimizing waste, using less hazardous solvents, and improving energy efficiency. nih.gov

High-pressure reaction systems, such as the Q-tube reactor, are increasingly used in organic synthesis to enhance reaction rates, improve yields, and promote reactions that are difficult under conventional heating. The sealed-tube environment allows for heating solvents above their atmospheric boiling points, creating high-pressure conditions that can significantly influence reaction outcomes. researchgate.net

This methodology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of thiochromeno[4,3-b]pyridine derivatives has been achieved through the cyclocondensation of thiochroman-4-one with other reagents in a Q-tube reactor. This approach was reported to be superior to conventional heating, offering advantages such as safety, broad substrate scope, and simple work-up procedures.

However, the application of high-pressure systems or the Q-tube reactor methodology specifically for synthetic transformations involving This compound has not been documented in the reviewed scientific literature. The existing studies focus on the parent thiochroman-4-one molecule.

Advanced Spectroscopic and Structural Characterization of 7 Chlorothiochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. organicchemistrydata.org It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. hw.ac.uk For 7-Chlorothiochroman-4-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at position 8 (H-8), adjacent to the sulfur atom, would likely appear as a doublet. The proton at position 5 (H-5), adjacent to the carbonyl group, would also be a doublet. The proton at position 6 (H-6), situated between the other two, would be expected to show a doublet of doublets due to coupling with both H-5 and H-8. researchgate.netubc.caresearchgate.net

The aliphatic region would contain two signals corresponding to the two methylene (B1212753) groups (-CH₂-) in the heterocyclic ring. The protons at C-2, adjacent to the sulfur atom, and the protons at C-3, adjacent to the carbonyl group, would likely appear as two distinct triplets, each integrating to two protons, assuming first-order coupling. hw.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H-5 |

| ~ 7.5 | dd | 1H | H-6 |

| ~ 7.4 | d | 1H | H-8 |

| ~ 3.4 | t | 2H | H-2 |

| ~ 3.1 | t | 2H | H-3 |

Note: This table is illustrative, based on general principles of ¹H NMR spectroscopy. Actual chemical shifts and coupling constants would need to be determined experimentally.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a direct count of the carbon environments. udel.eduoregonstate.edu For this compound, which has nine carbon atoms, nine distinct signals would be anticipated in the proton-decoupled ¹³C NMR spectrum.

The most downfield signal would correspond to the carbonyl carbon (C-4) due to the strong deshielding effect of the oxygen atom, typically appearing in the 190-200 ppm range. researchgate.netresearchgate.net The six aromatic carbons would resonate between approximately 120 and 145 ppm. Among these, the carbon bearing the chlorine atom (C-7) and the carbons bonded to the sulfur atom (C-8a) and the carbonyl group (C-4a) are quaternary and would generally show weaker signals. The remaining three aromatic carbons (C-5, C-6, C-8) are protonated. The two aliphatic carbons (C-2 and C-3) would appear at the most upfield positions in the spectrum. hmdb.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C-4 (C=O) |

| ~ 145 | C-8a |

| ~ 138 | C-4a |

| ~ 135 | C-7 (C-Cl) |

| ~ 130 | C-6 |

| ~ 128 | C-5 |

| ~ 127 | C-8 |

| ~ 38 | C-3 |

| ~ 28 | C-2 |

Note: This table is illustrative, based on general principles of ¹³C NMR spectroscopy. Actual chemical shifts would need to be determined experimentally.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, it would show cross-peaks between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the aromatic ring. It would also show a correlation between the methylene protons at C-2 and C-3.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for identifying longer-range connections within the molecule by showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.educolumbia.eduresearchgate.netwisc.edu For instance, HMBC would show a correlation from the H-5 proton to the carbonyl carbon (C-4) and the quaternary carbon C-4a. Similarly, correlations from the methylene protons at C-3 to the carbonyl carbon C-4 would confirm this part of the heterocyclic ring structure. These long-range correlations are key to piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. lcms.czhilarispublisher.combioanalysis-zone.comsavemyexams.com This precision allows for the determination of a compound's elemental formula. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. inrae.fr

For this compound (C₉H₇ClOS), the exact mass can be calculated with high precision. A key feature in the mass spectrum would be the isotopic pattern for the molecular ion, which would show two peaks separated by approximately 2 m/z units with a relative intensity ratio of about 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). HRMS analysis of thiochroman-4-one (B147511) derivatives has been successfully used to confirm their molecular formulas. researchgate.netacs.orgsemanticscholar.org

Table 3: Predicted HR ESI-MS Data for this compound

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [C₉H₇ClOS]⁺ | 197.9906 | 199.9877 |

| [C₉H₇ClOS + H]⁺ | 198.9984 | 200.9955 |

| [C₉H₇ClOS + Na]⁺ | 220.9804 | 222.9774 |

Note: This table is illustrative, showing the expected exact masses for the molecular ion and common adducts. Experimental verification is required.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cdnsciencepub.com It is an excellent tool for identifying the functional groups present in a compound. libretexts.org

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O), expected around 1680-1665 cm⁻¹. pressbooks.pubspecac.com Other characteristic absorptions would include C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The C-Cl and C-S stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹), which contains a complex pattern of absorptions characteristic of the molecule as a whole. pressbooks.pub

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C=O | Stretch | 1680 - 1665 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-Cl | Stretch | 800 - 600 |

| C-S | Stretch | 700 - 600 |

Note: This table is illustrative and lists expected ranges for key functional groups. The exact frequencies must be determined experimentally.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. uci.edu The method works by passing infrared radiation through a sample; some radiation is absorbed at specific frequencies corresponding to the vibrational energies of the molecule's bonds. uci.edu This absorption pattern creates a unique spectral fingerprint for the compound. uci.edu Every polyatomic molecule absorbs this infrared radiation through vibrations, and the characteristic frequency of these vibrations provides qualitative evidence of specific groups. libretexts.org

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The most prominent peaks would arise from the carbonyl (C=O) group, the aromatic ring, the carbon-sulfur (C-S) bond, and the carbon-chlorine (C-Cl) bond. The analysis of these bands in the typical mid-infrared range of 4000 to 400 cm⁻¹ allows for structural confirmation. libretexts.orgresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100–3000 |

| Alkyl C-H | Stretch | 3000–2850 |

| Carbonyl (C=O) | Stretch | 1700–1660 |

| Aromatic C=C | In-ring Stretch | 1600–1400 |

| C-H | Bend | 1470–1350 |

| C-S | Stretch | 710–570 |

| C-Cl | Stretch | 800–600 |

| Aromatic C-H | Out-of-plane Bend | 900–675 |

Note: The data in this table represents typical frequency ranges for the specified functional groups and vibrational modes based on established infrared spectroscopy principles. libretexts.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. libretexts.org It relies on the inelastic scattering of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. libretexts.org When light interacts with a molecule, it can be scattered at a different frequency; this change, known as the Raman shift, corresponds to the vibrational modes of the molecule. libretexts.org While FT-IR measures absorption due to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the non-polar bonds and the thiochroman (B1618051) backbone. The symmetric vibrations of the aromatic ring and the C-S bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This technique is an excellent tool for distinguishing between different phases or polymorphs of a material. mdpi.com The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational framework.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mt.com This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption. ijprajournal.com

The structure of this compound contains two primary chromophores: the carbonyl group (C=O) and the chlorinated benzene ring. The lone pairs of electrons on the sulfur and chlorine atoms act as auxochromes, which can modify the absorption characteristics of the chromophores. ijprajournal.com The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These higher-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically associated with the aromatic ring and the carbonyl group. They result in strong absorption bands. uomustansiriyah.edu.iq

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions. uomustansiriyah.edu.iq

The degree of conjugation and the presence of substituents significantly influence the absorption wavelength (λmax). uomustansiriyah.edu.iq

Room-Temperature Phosphorescence (RTP) Characterization

Room-temperature phosphorescence (RTP) is a photoluminescent phenomenon where a material emits light after the removal of the excitation source, resulting from a "forbidden" transition from an excited triplet state (T₁) to the ground singlet state (S₀). rsc.orgsciencelink.net This process is characterized by a long lifetime and a large Stokes shift. rsc.orgresearchgate.net

This compound has been identified as an effective organic dye for constructing materials that exhibit RTP. rsc.orgchemrxiv.org In one study, it was used as a dopant to create flowable, red-emitting phosphorescent materials. chemrxiv.org These materials were formulated by combining this compound with a matrix of malic acid and β-cyclodextrin. chemrxiv.org The rigid environment provided by the matrix helps to suppress non-radiative decay processes, allowing for observable phosphorescence at room temperature. researchgate.netchemrxiv.org

Table 2: Room-Temperature Phosphorescence (RTP) Properties of this compound

| Property | Finding | Source |

| Application | Phosphorescent Dopant | chemrxiv.org |

| Matrix | Malic Acid and β-cyclodextrin | chemrxiv.org |

| Emission Color | Red | chemrxiv.org |

| Excitation Wavelength (λex) | 360 nm | chemrxiv.org |

| Doping Concentration | 0.1 mol% | chemrxiv.org |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Stereochemical Elucidation

For this compound, a successful SC-XRD analysis would provide invaluable structural data. It would confirm the planarity of the aromatic ring and the conformation of the six-membered heterocyclic ring (e.g., boat, chair, or twist-boat). Furthermore, it would reveal the precise bond lengths and angles for the entire molecule, including the C-S, C-Cl, and C=O bonds. This information is crucial for understanding the molecule's steric and electronic properties and for validating theoretical models.

Table 3: Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Note: This table lists the types of data obtained from a single-crystal X-ray diffraction experiment. uol.deuhu-ciqso.es

Powder X-ray Diffraction for Crystalline State Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. This method is used to identify the phase composition, crystal structure, and other physical properties of powdered materials. In the context of this compound, which exists as a solid, PXRD provides definitive proof of its crystalline nature and offers insights into its atomic arrangement.

The technique involves directing a beam of X-rays onto a powdered sample of the material. The powder format ensures that the tiny crystallites are randomly oriented, presenting all possible atomic planes to the X-ray beam. When the X-rays interact with the regularly spaced atoms in the crystal lattice, they are diffracted at specific angles, creating a unique diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a distinct "fingerprint" for the crystalline compound.

The primary applications of PXRD in the analysis of this compound and its derivatives include:

Phase Identification: By comparing the obtained diffraction pattern with entries in comprehensive databases, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), the precise crystalline form of the compound can be identified.

Purity Assessment: The presence of crystalline impurities would result in additional peaks in the diffraction pattern, allowing for the assessment of the sample's purity.

Crystal Structure and Lattice Parameter Determination: The positions of the diffraction peaks are directly related to the dimensions of the unit cell—the basic building block of the crystal. Detailed analysis of the peak positions can be used to determine and refine the lattice parameters (a, b, c, α, β, γ) of the crystal structure.

Analysis of Crystallite Size and Strain: The width of the diffraction peaks contains information about the average size of the crystallites and any strain within the crystal lattice. The Scherrer formula can be used to estimate the particle size from the peak broadening.

While specific PXRD data for this compound is not widely published, studies on related thiochroman-4-one derivatives confirm the use of this technique for structural confirmation. For example, in the synthesis of new molecularly imprinted polymers for the extraction of a (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one, PXRD was used to confirm the structure of the synthesized polymers.

Table 1: Key Parameters Obtained from Powder X-ray Diffraction (PXRD) Analysis

| Parameter | Information Derived | Significance for this compound |

| Peak Position (2θ) | Provides the diffraction angle for each set of crystal planes. | Used to calculate d-spacings via the Bragg equation, which is characteristic of the crystal lattice and essential for phase identification and unit cell determination. |

| d-spacing (Å) | The distance between parallel atomic planes in the crystal lattice. | Acts as a unique identifier for the crystalline structure, allowing for comparison with standard databases. |

| Relative Intensity (%) | The intensity of each diffraction peak relative to the most intense peak. | The set of relative intensities is a key component of the compound's characteristic "fingerprint" and is used in structural analysis. |

| Peak Width (FWHM) | The full width of a diffraction peak at half its maximum intensity. | Relates to the average crystallite size and the presence of microstrain within the crystal lattice. |

Preclinical in Vitro Biological Activity and Mechanistic Investigations of 7 Chlorothiochroman 4 One Derivatives

Antileishmanial Activity Studies (in vitro)

The search for new, effective, and less toxic treatments for leishmaniasis has led to the investigation of thiochroman-4-one (B147511) derivatives. These compounds have been evaluated for their ability to combat the Leishmania parasite, particularly the intracellular amastigote stage, which is responsible for the clinical manifestation of the disease.

In vitro studies have demonstrated the potential of thiochroman-4-one derivatives against the intracellular amastigotes of Leishmania panamensis. mdpi.comresearchgate.netnih.gov In a significant study, a series of 35 thiochromone (B8434766) derivatives were synthesized and tested for their leishmanicidal activity against L. panamensis amastigotes and for their cytotoxicity against human U-937 monocytes. mdpi.comresearchgate.netnih.gov Several of these compounds exhibited potent activity. mdpi.com Notably, derivatization with acyl hydrazones, such as semicarbazone and thiosemicarbazone, was found to significantly enhance the antileishmanial activity of the thiochroman-4-one core. preprints.orgbvsalud.org The thiosemicarbazone derivative of thioflavanone, a related structure, displayed an effective concentration (EC₅₀) of 5.1 µM with low cytotoxicity, resulting in a high selectivity index. preprints.orgbvsalud.org

The most active compounds from one study, all featuring a vinyl sulfone moiety, showed EC₅₀ values below 10 µM. mdpi.com Specifically, a derivative with a fluorine substitution at the C-6 position (compound 4j) was identified as the most active and selective, with an EC₅₀ value of 3.23 µM and a selectivity index of 174, which surpasses that of the reference drug Amphotericin B. mdpi.com

Table 1: Antileishmanial Activity of Thiochroman-4-one Vinyl Sulfone Derivatives against L. panamensis

| Compound | EC₅₀ (µM) | LC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4j (6-fluoro) | 3.23 | 561.3 | 174 |

| 4l (6-chloro) | 5.61 | >561.3 | >100 |

| Amphotericin B | 0.29 | 27.8 | 95.8 |

Data sourced from studies on thiochromone derivatives against intracellular amastigotes of L. panamensis and U-937 human monocytes. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features responsible for the antileishmanial effects of thiochroman-4-one derivatives. A key finding is the critical role of the vinyl sulfone moiety. mdpi.comresearchgate.net The combination of a sulfone group and an α,β-unsaturated system conjugated with the carbonyl group at the 4-position is strongly associated with high leishmanicidal activity. mdpi.comnih.gov

Research has shown that when the sulfone group was not present or when the double bond between C2-C3 was removed, the antileishmanial activity significantly decreased. mdpi.comnih.gov This highlights that the vinyl sulfone structure is a key pharmacophore. mdpi.com Further modifications, such as the introduction of a fluorine atom at the C-6 position of the benzothiopyran ring, were found to increase the activity, suggesting that electron-withdrawing groups on the aromatic ring can enhance the compound's potency. mdpi.com Additionally, the conversion of the C-4 keto group to acyl hydrazone derivatives, particularly thiosemicarbazones, has been shown to significantly boost antileishmanial activity. preprints.orgbvsalud.org

Antimicrobial and Antifungal Activity Studies (in vitro)

The thiochroman-4-one scaffold has also been explored for its potential to combat bacterial and fungal pathogens.

The investigation into the antibacterial properties of thiochroman-4-one derivatives has yielded varied results depending on the specific substitutions. A recent comprehensive review highlighted a study where thiochroman-4-one derivatives featuring carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities were synthesized and tested for antibacterial activity. rsc.org One of these compounds demonstrated notable potency against plant-pathogenic bacteria, with EC₅₀ values of 24 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 30 μg/mL against Xanthomonas axonopodis pv. citri (Xac). rsc.org However, direct studies focusing on 7-chlorothiochroman-4-one against common human pathogens like Staphylococcus aureus and Escherichia coli are not extensively detailed in the reviewed literature.

Table 2: Antibacterial Activity of a Thiochroman-4-one Derivative

| Pathogen | EC₅₀ (µg/mL) |

|---|---|

| Xanthomonas oryzae | 24 |

| Xanthomonas axonopodis | 30 |

Data from a study on thiochroman-4-one derivatives with carboxamide and 1,3,4-thiadiazole thioether moieties. rsc.org

Thiochroman-4-one derivatives have shown promise as antifungal agents. They have been investigated as inhibitors of N-myristoyltransferase (NMT), an enzyme that is a validated target for treating fungal infections. rsc.org One derivative, in particular, exhibited potent antifungal activity, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against Candida albicans. rsc.org

Furthermore, thiochroman-oxime derivatives have demonstrated significant inhibitory effects against several phytopathogenic fungi, including Botrytis cinerea. researchgate.net Certain derivatives provided excellent protective effects against B. cinerea infection in cherry tomatoes, with performance superior to some commercial fungicides. researchgate.net These active compounds were also found to have good safety profiles against human hepatic cell lines. researchgate.net

Table 3: Antifungal Activity of Thiochroman-4-one Derivatives

| Pathogen | Activity | Compound Type |

|---|---|---|

| Candida albicans | MIC: 0.5 µg/mL | Thiochroman-4-one derivative |

| Botrytis cinerea | Excellent protective effect | Thiochroman-oxime derivative |

Data sourced from studies on NMT inhibitors and thiochroman-oxime derivatives. rsc.orgresearchgate.net

Anticancer and Antiproliferative Activity Investigations (in vitro)

The thiochromanone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been investigated for its cytotoxic potential against various cancer cell lines. researchgate.netresearchgate.net While direct studies on this compound are limited in the available literature, research on related derivatives indicates the scaffold's potential in developing new anticancer agents.

A series of thiochromanone-based thiosemicarbazones were synthesized and evaluated for their cytotoxic activities. researchgate.net The results showed that substitutions on the thiochromanone ring were critical for activity. Specifically, an 8-fluoro thiochromanone thiosemicarbazone (compound 4c) was found to be the most active, exhibiting potent cytotoxicity against the MCF-7 (breast), SK-mel-2 (melanoma), and DU145 (prostate) cancer cell lines, with IC₅₀ values of 0.42, 0.58, and 0.43 µM, respectively. researchgate.net Mechanistic studies suggested that this compound may exert its anticancer effects through the induction of ROS-mediated apoptosis. researchgate.net These findings underscore the potential of the thiochromanone core as a basis for the design of novel and potent anticancer compounds. researchgate.net

Table 4: Anticancer Activity of 8-Fluoro Thiochromanone Thiosemicarbazone (Compound 4c)

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 0.42 |

| SK-mel-2 (Melanoma) | 0.58 |

| DU145 (Prostate) | 0.43 |

Data from a study on the cytotoxic activities of thiochromanone-based thiosemicarbazones. researchgate.net

Screening Against Human Tumor Cell Lines (e.g., MCF-7, A549, HCT116)

Derivatives of this compound and structurally related compounds have demonstrated notable cytotoxic activity against a panel of human tumor cell lines. A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were assessed for their cytotoxic effects on various human cancer cell lines. nih.gov Among these, certain sulfonyl N-oxide derivatives showed promising activity. nih.gov For instance, compound 81 from this series displayed pronounced selectivity against human colorectal cancer cells (HCT116 and HCT116p53-/-) and lung cancer cells (A549), among others. nih.gov

Similarly, other related structures have been evaluated. Thiochromanone-based thiosemicarbazones, particularly those substituted at the C-8 position, exhibited higher cytotoxicity than their analogs. researchgate.net Specifically, 8-fluoro thiochromanone thiosemicarbazone (compound 4c) was found to be highly potent against the MCF-7 (breast adenocarcinoma), SK-mel-2 (melanoma), and DU145 (prostate carcinoma) cancer cell lines, with IC50 values of 0.42, 0.58, and 0.43 µM, respectively. researchgate.net Further studies on 4-substituted-7-chloroquinoline derivatives indicated that compounds 3, 5, and 10a had a strong antiproliferative effect on the growth of A549 (lung carcinoma) and HeLa (cervical cancer) cells. researchgate.net

The antiproliferative activity of various related derivatives against common human cancer cell lines is summarized below.

| Cell Line | Compound Type | Specific Compound(s) | Observed Activity (IC50 values) |

| MCF-7 (Breast) | Thiochromanone thiosemicarbazone | 8-fluoro thiochromanone thiosemicarbazone | 0.42 µM researchgate.net |

| A549 (Lung) | 7-chloro-(4-thioalkylquinoline) derivative | Compound 81 | Pronounced selectivity nih.gov |

| 4-substituted-7-chloroquinoline derivative | Compounds 3, 5, 10a | Strong effect researchgate.net | |

| HCT116 (Colon) | 7-chloro-(4-thioalkylquinoline) derivative | Compound 81 | Pronounced selectivity nih.gov |

Influence on Cell Cycle Progression (e.g., G0/G1, S, G2/M phase arrest)

The cell cycle, a fundamental process governing cellular replication, consists of four main phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). biocompare.com A cell can also exit this cycle into a quiescent state known as G0. biocompare.combiorxiv.org The progression through these phases is tightly regulated, and its disruption is a hallmark of cancer. biocompare.com

Investigations into this compound analogues have revealed their ability to interfere with this process. A study on novel 7-chloro-(4-thioalkylquinoline) derivatives showed that at certain concentrations, these compounds caused a significant accumulation of CCRF-CEM leukemia cells in the G2/M and G0/G1 phases of the cell cycle. mdpi.com This arrest was accompanied by a decrease in the S phase population, indicating an inhibition of DNA synthesis. mdpi.com For example, a 24-hour exposure of CCRF-CEM cells to these derivatives led to a dose-dependent increase in the G2/M phase population. mdpi.com

Similarly, the mechanism for a related compound, 8-fluoro thiochromanone thiosemicarbazone , was preliminarily investigated, with cell cycle analysis being part of the study to understand its apoptosis-inducing effects in MCF-7 cells. researchgate.net Chalcone derivatives have also been shown to induce cell cycle arrest in the G2/M phase, an effect linked to changes in the levels of DNA damage markers and cell cycle regulatory proteins. mdpi.com The ability to halt cell cycle progression is a key mechanism behind the anticancer potential of these compounds. nih.gov

Induction of Apoptosis and Programmed Cell Death

Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. nih.govnih.gov It is a highly regulated process that can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the process of cell death. nih.govnih.gov

Several derivatives of this compound have been identified as potent inducers of apoptosis. For example, 3-chloromethylene-6-fluorothiochroman-4-one (CMFT) was shown to induce apoptosis in tumor cells, a finding confirmed through AO/EB double staining and TUNEL assays. who.int The study suggested that this apoptotic induction could be a result of the compound's ability to inhibit DNA topoisomerases. who.int

In another study, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and damage DNA/RNA, contributing to their antiproliferative activity. nih.govmdpi.com The apoptotic mechanism of 8-fluoro thiochromanone thiosemicarbazone in MCF-7 cells was also investigated, with findings suggesting it exerts its anticancer effects through the induction of apoptosis. researchgate.net The process of apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells without causing an inflammatory response. nvkc.nl

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂·⁻). wikipedia.orgnih.gov While ROS are natural byproducts of normal oxygen metabolism and play roles in cell signaling, an imbalance leading to excessive ROS production causes oxidative stress, which can damage DNA, lipids, and proteins. thermofisher.commdpi.com

The anticancer activity of some thiochromanone derivatives has been linked to the generation of ROS. For example, the mechanism of apoptosis induction by 8-fluoro thiochromanone thiosemicarbazone (compound 4c) in MCF-7 cells was preliminarily linked to ROS-mediated pathways. researchgate.net It was suggested that the compound may exert its anticancer property through the generation of ROS, which in turn triggers apoptosis. researchgate.net Another thiochromanone derivative, compound C4 , was also found to significantly increase intracellular ROS levels and induce apoptotic cell death. researchgate.net This elevation in ROS can disrupt cellular functions and is a recognized mechanism for inducing cell death in cancer therapy. frontiersin.org

Other Investigated Biological Activities (Preclinical in vitro)

Antiviral Activities

Beyond their anticancer properties, derivatives of this compound and related heterocyclic compounds have been explored for their potential as antiviral agents. nih.govnih.gov A variety of these compounds have shown inhibitory activity against several types of viruses.

For instance, a novel class of thioflavone derivatives, which share a core structure with thiochromanones, was evaluated for antiviral activity against enterovirus 71 (EV71) and coxsackieviruses B3 (CVB3) and B6 (CVB6). researchgate.net Several of these compounds displayed strong inhibitory activities against CVB3 and CVB6 at low micromolar concentrations. researchgate.net Specifically, thioflavone derivatives 7a, 7c, 7d, 7e, 7f, and 7g were identified as a new class of lead compounds for developing novel antiviral agents. researchgate.net

Additionally, research into other 7-chloro-substituted heterocyclic compounds has yielded promising results. 7-Chloroquinoline hydrazones have been successfully tested in vitro for a range of biological activities, including antiviral properties. nih.gov Furthermore, carbazole (B46965) derivatives, some containing a chloro-substitution, have demonstrated antiviral activity against viruses like HIV. mdpi.com These findings highlight the broad spectrum of biological activities possessed by this class of compounds.

Human Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. researchgate.netnih.gov It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone and dehydroepiandrosterone, respectively. researchgate.net These active steroids can stimulate the growth of hormone-dependent cancers, making STS a significant target for therapeutic intervention, particularly in breast cancer. researchgate.netnih.gov

Derivatives of the thiochroman-4-one core have been identified as potent inhibitors of human STS. researchgate.netnih.gov Research into nonsteroidal inhibitors led to the design of chromen-4-one and thiochromen-4-one sulfamates. nih.govacs.org Studies revealed that the thiochromen-4-one core element is crucial for achieving high inhibitory activity. nih.govacs.org

The potency of these inhibitors is significantly influenced by their substitution patterns. High potency is observed when a sulfamate (B1201201) group and a side chain are positioned diagonally opposite each other, such as in a 2,6-substitution pattern. nih.govacs.org The nature of the side chain is also critical, with the highest activity achieved with fully branched, bulky aliphatic side chains. nih.govacs.org

One of the most potent STS inhibitors discovered is a thiochromen-4-one derivative, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate, which was found to be approximately 170 times more potent than the benchmark inhibitor estrone sulfamate. researchgate.netnih.govacs.org Like other potent sulfamate-based inhibitors, these thiochromenone derivatives typically act as irreversible inhibitors of STS. nih.gov

Further investigations led to the discovery of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent, reversible STS inhibitors. nih.gov The thio-analogue, in particular, demonstrated superior activity in a cellular assay system using CHO cells that overexpress STS, with an IC₅₀ value of 0.18 µM. nih.gov

Table 1: STS Inhibitory Activity of Thiochromenone Derivatives

| Compound Name | Inhibition Type | Potency |

|---|---|---|

| 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate | Irreversible | ~170-fold more potent than estrone sulfamate nih.govacs.org |

| 2-(1-adamantyl)-4-oxo-4H-thiochromene-6-carboxylic acid | Reversible | IC₅₀ = 0.18 µM (in CHO-STS cells) nih.gov |

| 2-adamantan-1-yl-4-oxo-4H-chromene-6-carboxylic acid | Reversible | IC₅₀ = 9.4 µM (in CHO-STS cells) nih.gov |

α-Adrenergic Antagonist Effects

The thiochromanone scaffold has also been investigated for its potential as an α-adrenergic antagonist. researchgate.net α-Adrenergic antagonists are a class of drugs that block the function of α-adrenergic receptors, leading to effects such as smooth muscle relaxation. researchgate.net This mechanism is utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia.

While specific preclinical data on this compound derivatives as α-adrenergic antagonists is not detailed in the available literature, the broader class of thiochromanones has been identified as possessing this activity. researchgate.net Research into selective human α1D adrenoceptor (α1D–AR) antagonists has explored various chemical scaffolds. For instance, studies on phenoxyethylamine derivatives aimed to discover novel compounds structurally distinct from other known α1–AR antagonists. researchgate.net The inclusion of the thiochromanone moiety in drug discovery programs suggests its potential to serve as a foundational structure for developing new α-adrenergic receptor modulators.

Insecticidal Properties

Thiochromanone and its derivatives are recognized as important botanical active components with a range of biological activities, including insecticidal action. researchgate.netnih.gov This has prompted research into using thiochromanone as a lead compound for developing new agrochemical agents. nih.gov

Various modifications of the thiochromanone structure have been explored to enhance pesticidal bioactivities. researchgate.net For example, the incorporation of a sulfonyl hydrazone moiety into the thiochromanone framework has been a strategy in the design of new bioactive compounds. nih.gov Similarly, combining the thiochromanone core with a carboxamide group, another functional group known for a broad spectrum of biological activities, has been pursued to create novel derivatives with potential insecticidal properties. nih.gov While specific data on the insecticidal efficacy of this compound derivatives was not available, the general class of thiochromanone derivatives has been noted for its insecticidal potential in multiple studies. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 7 Chlorothiochroman 4 One Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The biological profile of thiochroman-4-one (B147511) analogues is highly sensitive to the nature and position of substituents on the bicyclic core and its appended moieties.

Halogenation of the benzo ring of the thiochroman-4-one scaffold is a key strategy for modulating biological activity. The introduction of a chlorine atom at the C-6 position has been shown to generally enhance antibacterial activity. nih.gov Similarly, studies on 6-fluorothiochroman-4-one derivatives have demonstrated potent antifungal activities. tsijournals.com For instance, 3-chloromethylene-6-fluoro-thiochroman-4-one displayed excellent activity against several fungal strains, with MIC values equal to or better than the standard drug Amphotericin B against certain species. tsijournals.com

In the context of antileishmanial activity, halogenation at the C-6 position has also proven beneficial. Research on vinyl sulfone derivatives of thiochroman-4-one showed that a fluorine substitution at the C-6 position led to an increase in leishmanicidal activity compared to the non-halogenated parent compound. mdpi.comnih.gov The 6-fluoro substituted vinyl sulfone derivative was identified as the most active and selective compound in one study, with an EC₅₀ value of 3.23 μM against Leishmania panamensis. mdpi.comnih.gov While the prompt focuses on 7-chlorothiochroman-4-one, much of the specific SAR data in the literature highlights the significance of the C-6 position. The synthesis of various hydrazone derivatives has utilized 6-chlorothiochroman-4-one (B87741) as a starting material, underscoring its importance as a scaffold for creating new bioactive agents. rsc.org

| Compound Class | Halogen Position | Halogen | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|---|

| Thiochroman-4-one derivatives | C-6 | Chlorine (Cl) | Enhanced activity | Antibacterial | nih.gov |

| 3-Halogenomethylene-thiochroman-4-ones | C-6 | Fluorine (F) | Potent activity | Antifungal | tsijournals.com |

| Thiochromone (B8434766) vinyl sulfones | C-6 | Fluorine (F) | Increased activity | Antileishmanial | rsc.orgmdpi.comnih.gov |

The electronic properties of substituents on the thiochroman-4-one ring system play a critical role in determining biological efficacy. researchgate.net Electron-withdrawing groups (EWGs), such as halogens or nitro groups, pull electron density away from a molecule, while electron-donating groups (EDGs), like alkyl or alkoxy groups, push electron density into the system. brainly.instudypug.com

SAR analyses have repeatedly indicated that the presence of EWGs on the 6th position of the thiochroman-4-one ring enhances antifungal activity. rsc.orgnih.gov This effect is thought to modulate the molecule's interaction with biological targets. researchgate.net Similarly, the introduction of strong EWGs like a trifluoromethyl group (CF₃) on aromatic substituents at the 3rd position was found to be the most effective combination for selectively increasing antileishmanial potency. rsc.org In some cases, EWGs at the 2nd position, such as nitriles, have also appeared to be beneficial for antileishmanial activity. rsc.org

Conversely, the influence of these groups is not always straightforward and can be position-dependent. For a different series of antifungal thiochroman-4-one derivatives, compounds with EDGs on a C-3 phenyl substituent, such as a methoxy (B1213986) group (-OCH₃), exhibited higher antifungal activity than those with EWGs like fluorine or chlorine. rsc.org This highlights that the optimal electronic properties can vary significantly depending on the specific molecular scaffold and the biological target.

| Position of Substitution | Group Type | Example Group | Observed Effect on Activity | Target Activity | Reference |

|---|---|---|---|---|---|

| C-6 | Electron-Withdrawing (EWG) | Halogens | Enhances activity | Antifungal | rsc.orgnih.gov |

| C-3 (on aromatic substituent) | Electron-Withdrawing (EWG) | -CF₃ | Increases potency and selectivity | Antileishmanial | rsc.org |

| C-2 | Electron-Withdrawing (EWG) | Nitriles | Beneficial in some cases | Antileishmanial | rsc.org |

| C-3 (on phenyl group) | Electron-Donating (EDG) | -OCH₃ | Higher activity than EWGs | Antifungal | rsc.org |

The sulfur atom within the thiochroman-4-one heterocycle is not merely a structural element but a key modulator of biological activity through its variable oxidation state. The sulfur can exist as a sulfide (B99878) (S), a sulfoxide (B87167) (SO), or a sulfone (SO₂), and this state can dramatically alter the compound's properties and efficacy. ontosight.ai

A prominent example is seen in antileishmanial agents. Multiple studies have demonstrated that the oxidation of the sulfur to a sulfone is critical for high activity. researchgate.net Specifically, thiochromone derivatives bearing a vinyl sulfone moiety exhibit potent antileishmanial activity with high selectivity, whereas removing the sulfone group leads to a decrease in activity. mdpi.comnih.govnih.gov One study found that sulfone derivatives were the most outstanding compounds in a library screened against L. panamensis. researchgate.net In contrast, for antimalarial activity, both sulfoxides and sulfones demonstrated superior efficacy compared to the corresponding sulfides. rsc.org

The impact of spacer length, which refers to the chain of atoms connecting the core scaffold to other functional groups, has been investigated in the closely related chroman-4-one series. In the development of SIRT2 inhibitors based on chroman-4-one, increasing the length of an alcohol-containing side chain at the 2-position led to enhanced activity, which was attributed to placing the terminal hydroxyl group in a more favorable position within the target's binding site. acs.org

| Oxidation State | Derivative Type | Observed Effect on Activity | Target Activity | Reference |

|---|---|---|---|---|

| Sulfone (SO₂) | Vinyl sulfones | Essential for high activity | Antileishmanial | mdpi.comnih.govnih.gov |

| Sulfoxide (SO) & Sulfone (SO₂) | Carbohydrate-derived thiochromanes | Superior efficacy compared to sulfide | Antimalarial | rsc.org |

Stereochemical Influence on Activity Profiles

Chirality and stereochemistry are fundamental aspects of drug design, as different stereoisomers of a molecule can have vastly different interactions with chiral biological targets like enzymes and receptors. In the thiochroman-4-one series, stereochemistry plays a significant role in defining the activity profiles of its derivatives.

The biotransformation of (±)-6-chlorothiochroman-4-ol using marine-derived fungi has been shown to produce distinct stereoisomers, including syn-(1R,4S)- and anti-(1R,4R)-sulfoxides, as well as the (R)- and (S)-enantiomers of the corresponding sulfones and ketone oxides. mdpi.com The ability to isolate and characterize these specific stereoisomers is a critical step toward understanding their differential biological activities. mdpi.com For example, the configuration of the anomeric position in carbohydrate-derived thiochromane derivatives was found to significantly influence antimalarial potency. rsc.org

Furthermore, in the development of complex hybrid molecules, controlling the stereochemical outcome is essential. The synthesis of spiropyrrolidines tethered with a thiochroman-4-one moiety results in multiple chiral centers, and the specific stereochemistry of the final product has been corroborated using techniques like X-ray diffraction. ubfc.frnih.govdntb.gov.ua Such studies are crucial for establishing a definitive link between a specific 3D arrangement and the observed biological activity, which can then be rationalized through computational methods like Density Functional Theory (DFT) calculations. ubfc.frnih.gov

Rational Design of Enhanced Efficacy and Target Specificity

Rational drug design leverages SAR insights to guide the synthesis of new molecules with improved therapeutic properties. nih.govfrontiersin.org For thiochroman-4-one analogues, the accumulated knowledge of how structural modifications affect biological activity allows for a targeted approach to drug discovery.

A clear example of rational design is the development of thiochroman-based antileishmanial agents. nih.gov Initial screening revealed that simple thiochroman-4-ones had limited activity. nih.gov However, SAR studies identified that the combination of two specific structural modifications—oxidation of the ring sulfur to a sulfone and the introduction of a double bond to create a vinyl sulfone moiety—dramatically increased potency and selectivity against Leishmania parasites. mdpi.comnih.gov Further optimization, such as adding a 6-fluoro group, enhanced the activity even more, leading to compounds with high selectivity indices and low cytotoxicity. mdpi.comnih.gov This iterative process, guided by SAR, transformed a weakly active scaffold into a highly promising lead for a neglected tropical disease. researchgate.net This approach allows chemists to focus their efforts on analogues predicted to have superior activity, thereby streamlining the drug discovery process. spu.edu.sy

Evolution from Thiochroman-4-one to Hybrid Scaffolds in Drug Discovery

The thiochroman-4-one core has proven to be an excellent starting point for creating more complex molecular architectures known as hybrid scaffolds. researchgate.net This strategy involves combining the thiochroman-4-one moiety with other pharmacologically active structures to generate novel compounds with potentially synergistic or unique biological profiles. ubfc.fr

Several classes of hybrid molecules have been successfully developed. One notable example is the synthesis of spiropyrrolidines that incorporate both a thiochroman-4-one unit and an oxindole (B195798) or acenaphthylene-1,2-dione moiety. rsc.orgubfc.fr These complex spiro-heterocycles have demonstrated significant antibacterial and antifungal activities, in some cases outperforming standard drugs. rsc.orgnih.gov Another successful approach has been the creation of hydrazone derivatives. rsc.org The condensation of 6-chlorothiochroman-4-one with various hydrazides produces ligands that can be complexed with metals or further modified, leading to compounds with potent anticancer activities. rsc.org Additionally, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have been synthesized to explore new antibacterial and antifungal agents. rsc.orgnih.gov This evolution from a relatively simple bicyclic system to diverse and complex hybrid molecules demonstrates the enduring utility of the thiochroman-4-one scaffold in the quest for new medicines. nih.gov

Computational Chemistry and in Silico Studies of 7 Chlorothiochroman 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are used to determine the electron density of a system, from which various properties such as energy, geometry, and reactivity can be derived.

While 7-Chlorothiochroman-4-one itself is achiral, its reactions can produce chiral products. Quantum chemical calculations are instrumental in predicting and rationalizing the stereochemical outcomes of such reactions. By modeling the transition states of different reaction pathways leading to various stereoisomers, their relative energies can be calculated. The pathway with the lowest activation energy is typically the most favored, and its corresponding product is expected to be the major isomer. This analysis provides a deep understanding of the factors controlling stereoselectivity, such as steric hindrance and electronic effects in the transition state geometry. For derivatives of this compound, DFT could be employed to elucidate the preferred formation of one stereoisomer over another in synthetic procedures.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

| Parameter | Description | Predicted Value for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available in published literature |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available in published literature |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not available in published literature |

| Global Electrophilicity | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Data not available in published literature |

| Nucleophilicity Index | A measure of the molecule's ability to donate electrons to an electrophile. | Data not available in published literature |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Molecular docking simulations can be performed to predict the binding affinity and interaction patterns of this compound with various biological targets. The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. This approach allows for the screening of this compound against a panel of targets to identify potential biological activity.

Potential targets for this compound could include enzymes relevant to various diseases:

Trypanosomal targets: Glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH), Cruzain, and Trypanothione Reductase are crucial enzymes in Trypanosoma cruzi, the parasite responsible for Chagas disease.

Inflammation targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway.

Cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1) are important targets in cancer therapy.

The docking analysis would reveal the specific amino acid residues in the active site of these proteins that interact with this compound, providing a structural basis for its potential inhibitory activity.

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| TcGAPDH | Data not available | Data not available in published literature | Data not available in published literature |

| Cruzain | Data not available | Data not available in published literature | Data not available in published literature |

| Trypanothione Reductase | Data not available | Data not available in published literature | Data not available in published literature |

| COX-1 | Data not available | Data not available in published literature | Data not available in published literature |

| COX-2 | Data not available | Data not available in published literature | Data not available in published literature |

| VEGFR-2 | Data not available | Data not available in published literature | Data not available in published literature |

| CDK1 | Data not available | Data not available in published literature | Data not available in published literature |

in silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are crucial in the early stages of drug discovery to assess the drug-likeness of a compound. These computational models use the molecular structure of a compound to predict its pharmacokinetic properties.

For this compound, various ADMET properties can be predicted using a range of computational models, many of which are based on quantitative structure-property relationships (QSPR). These predictions help to identify potential liabilities that could hinder the development of the compound as a drug.

Blood-Brain Barrier (BBB) Penetration: Predicting whether a compound can cross the BBB is essential for drugs targeting the central nervous system (CNS) and for avoiding unwanted CNS side effects for non-CNS drugs. Models for BBB penetration are often based on molecular properties such as lipophilicity, molecular weight, and polar surface area.

Gastrointestinal (GI) Absorption: For orally administered drugs, absorption from the GI tract into the bloodstream is a prerequisite for therapeutic efficacy. In silico models can predict the extent of GI absorption based on physicochemical properties and structural features of the molecule.

| ADMET Property | Prediction | Methodology |

| Absorption | ||

| Gastrointestinal Absorption | Data not available in published literature | QSPR models based on physicochemical properties. |

| Blood-Brain Barrier Penetration | Data not available in published literature | Models based on lipophilicity, molecular weight, and polar surface area. |

| Distribution | ||

| Plasma Protein Binding | Data not available in published literature | QSPR models. |

| Volume of Distribution | Data not available in published literature | QSPR models. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Data not available in published literature | Pharmacophore and machine learning models. |

| Excretion | ||

| Renal Clearance | Data not available in published literature | QSPR models. |

| Toxicity | ||

| hERG Inhibition | Data not available in published literature | Pharmacophore and machine learning models. |

| Ames Mutagenicity | Data not available in published literature | Structural alerts and machine learning models. |

Biotransformation and Environmental Fate Studies of Thiochroman 4 One Derivatives

Fungal Biotransformation Pathways

The biotransformation of thiochroman-4-one (B147511) derivatives by fungi is a subject of interest due to the potential for creating novel, stereochemically defined compounds. Fungal systems, with their diverse enzymatic machinery, can catalyze a range of reactions including reductions, oxidations, and hydroxylations, often with high regio- and enantioselectivity.

Marine-derived fungi have been identified as effective biocatalysts for the transformation of thiochroman (B1618051) scaffolds. mdpi.comnih.govnih.govresearchgate.net Notably, species such as Emericellopsis maritima and Purpureocillium lilacinum have been successfully employed in the biotransformation of thiochroman-4-ol (B1596091) and its chlorinated analogue, 6-chlorothiochroman-4-ol. mdpi.comnih.govnih.gov These fungi are known to possess robust enzymatic systems, including oxidoreductases, that can act on the thioether and carbonyl functionalities of the thiochromanone core.

In a typical biotransformation study, the substrate, in this case, 7-Chlorothiochroman-4-one, would be introduced to a growing culture of the selected fungus. The culture is then incubated for a specific period, after which the metabolites are extracted and analyzed. The efficiency and outcome of the biotransformation are highly dependent on the fungal species, culture conditions, and the specific structure of the substrate.

Based on studies with analogous compounds, the fungal biotransformation of this compound is expected to yield a variety of oxidized and reduced products. mdpi.comnih.gov The primary metabolic reactions would likely involve the reduction of the ketone at the C-4 position to a secondary alcohol, and the oxidation of the sulfur atom.

The expected metabolites from the biotransformation of this compound include:

(±)-7-Chlorothiochroman-4-ol: The reduction of the carbonyl group of this compound would lead to the formation of the corresponding alcohol, 7-Chlorothiochroman-4-ol. Fungal ketoreductases are known to catalyze this type of reaction.

This compound 1-oxide (Sulfoxide): Oxidation of the thioether sulfur atom would result in the formation of the corresponding sulfoxide (B87167). This oxidation is a common metabolic pathway for sulfur-containing xenobiotics.

7-Chlorothiochroman-4-ol 1-oxide (Sulfoxide-alcohol): A combination of ketone reduction and sulfur oxidation would produce this metabolite.

This compound 1,1-dioxide (Sulfone): Further oxidation of the sulfoxide would lead to the formation of the sulfone.

7-Chlorothiochroman-4-ol 1,1-dioxide (Sulfone-alcohol): This metabolite would result from both the reduction of the ketone and the full oxidation of the sulfur atom.

The following table summarizes the likely metabolites produced from the fungal biotransformation of this compound, based on studies of related compounds.

| Substrate | Biotransformation Reaction(s) | Expected Metabolite(s) |

| This compound | Ketone Reduction | (±)-7-Chlorothiochroman-4-ol |

| This compound | S-Oxidation | This compound 1-oxide (Sulfoxide) |

| This compound | S-Oxidation | This compound 1,1-dioxide (Sulfone) |

| This compound | Ketone Reduction & S-Oxidation | 7-Chlorothiochroman-4-ol 1-oxide (Sulfoxide-alcohol) |

| This compound | Ketone Reduction & S-Oxidation | 7-Chlorothiochroman-4-ol 1,1-dioxide (Sulfone-alcohol) |

A significant advantage of fungal biotransformations is their potential for enantioselectivity, producing chiral molecules with a high degree of optical purity. mdpi.com This is particularly relevant for the reduction of the prochiral ketone in this compound to the chiral alcohol, 7-Chlorothiochroman-4-ol. The stereochemical outcome of this reduction is determined by the specific enzymes present in the fungal species.

For instance, in the biotransformation of related thiochromanones, different fungal species have demonstrated the ability to produce either the (R)- or (S)-enantiomer of the corresponding alcohol in excess. Similarly, the oxidation of the sulfur atom can lead to the formation of chiral sulfoxides, and fungi can exhibit selectivity in producing either the (R)- or (S)-sulfoxide.

The enantioselectivity of these transformations is often quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. Studies on 6-chlorothiochroman-4-ol have shown that fungi like Purpureocillium lilacinum can exhibit high enantioselectivity in the oxidation of the thioether, leading to the formation of specific stereoisomers of the corresponding sulfoxides. mdpi.com Conversely, Emericellopsis maritima has been observed to show lower enantioselectivity in similar transformations. mdpi.com

The table below outlines the potential for enantioselective reactions in the biotransformation of this compound, based on analogous studies.

| Biotransformation Reaction | Chiral Product(s) | Potential for Enantioselectivity |

| Ketone Reduction | (R)-7-Chlorothiochroman-4-ol, (S)-7-Chlorothiochroman-4-ol | High. The specific enantiomer produced in excess is dependent on the fungal species and its enzymatic profile. |

| S-Oxidation | (R)-7-Chlorothiochroman-4-one 1-oxide, (S)-7-Chlorothiochroman-4-one 1-oxide | High. Fungal monooxygenases can catalyze the stereoselective oxidation of the sulfur atom, leading to the preferential formation of one sulfoxide enantiomer. |

| Ketone Reduction & S-Oxidation | Diastereomers of 7-Chlorothiochroman-4-ol 1-oxide | High. The combination of two chiral centers (at C-4 and the sulfur atom) can result in the formation of specific diastereomers, depending on the stereoselectivity of the enzymes involved. |

Applications of 7 Chlorothiochroman 4 One in Materials Science and Photophysics

Organic Room-Temperature Phosphorescence (RTP) Materials

Organic molecules capable of exhibiting room-temperature phosphorescence (RTP) are highly sought after for their applications in areas such as bioimaging, data encryption, and anticounterfeiting technologies. The phenomenon of phosphorescence involves the slow emission of light from a molecule after it has been electronically excited. Typically, this process is inefficient at room temperature in purely organic materials due to vibrational quenching of the excited triplet state.

The rigid structure and the presence of a heavy sulfur atom in 7-Chlorothiochroman-4-one are advantageous for promoting intersystem crossing (the transition from an excited singlet state to a triplet state) and stabilizing the resulting triplet excitons, which are essential for achieving efficient RTP. The chlorine substituent at the 7-position can further enhance spin-orbit coupling, a key factor that facilitates the formally forbidden phosphorescence process.

Researchers are investigating how the incorporation of this compound into various host matrices, such as polymers or crystalline structures, can suppress non-radiative decay pathways and enhance phosphorescence quantum yields and lifetimes. The goal is to develop robust RTP materials with long-lived emission that can be excited by various energy sources.

Table 1: Photophysical Properties of Hypothetical this compound-based RTP Materials

| Host Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Phosphorescence Lifetime (ms) | Quantum Yield (%) |

| Poly(methyl methacrylate) (PMMA) | 350 | 520 | 150 | 5.2 |

| Zeolitic Imidazolate Framework (ZIF-8) | 365 | 535 | 280 | 8.9 |

| Crystalline Sucrose | 340 | 510 | 95 | 3.1 |

Note: The data in this table is illustrative and based on typical values for similar organic phosphors. Specific experimental data for this compound is not yet publicly available.

Supramolecular Assembly and Phosphorescence Resonance Energy Transfer (PRET) Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This compound, with its potential for various intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, is an attractive building block for the construction of ordered supramolecular assemblies.

The ability to form well-defined architectures opens up the possibility of creating sophisticated photophysical systems. One particularly interesting application is in the development of Phosphorescence Resonance Energy Transfer (PRET) systems. In a PRET system, an excited donor molecule (in this case, a this compound derivative) non-radiatively transfers its triplet state energy to a nearby acceptor molecule, which then emits light.

The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor, which can be precisely controlled within a supramolecular assembly. This allows for the development of ratiometric sensors and responsive materials where the emission color can be modulated by external stimuli that alter the structure of the assembly.

Development of Optoelectronic and Sensing Devices

The unique electronic and photophysical properties of this compound make it a promising material for the development of novel optoelectronic and sensing devices. Its ability to absorb and emit light, coupled with its potential for charge transport, could be harnessed in a variety of applications.